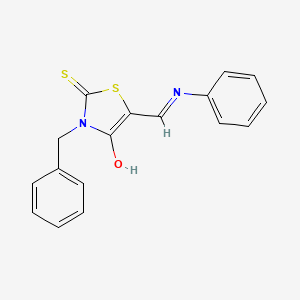
Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de cromen-4-ona, un grupo yodofenoxi y una porción de acetato de etilo. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de cromen-4-ona: Este paso implica la condensación de un derivado de fenol adecuado con un acetoacetato de etilo en condiciones ácidas o básicas para formar el núcleo de cromen-4-ona.
Introducción del grupo yodofenoxi: El grupo yodofenoxi se introduce a través de una reacción de sustitución nucleofílica, donde un yodofenol reacciona con el intermedio de cromen-4-ona.
Esterificación: El paso final implica la esterificación del grupo hidroxilo con acetato de etilo en condiciones ácidas para producir el compuesto objetivo.
Métodos de producción industrial
Los métodos de producción industrial para el Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el núcleo de cromen-4-ona en derivados de cromano-4-ol.
Sustitución: El grupo yodofenoxi puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Quinonas u otros derivados oxidados.
Reducción: Derivados de cromano-4-ol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en varias enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Modulación de la actividad del receptor para influir en las vías de señalización celular.
Alteración de la expresión genética: Afecta la expresión de genes involucrados en la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
El Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo se puede comparar con compuestos similares como:
- Pivolato de 6-etil-3-(4-yodofenoxi)-4-oxo-2-(trifluorometil)-4H-cromen-7-ilo
- Isobutirato de 6-etil-3-(4-yodofenoxi)-4-oxo-2-(trifluorometil)-4H-cromen-7-ilo
- 2-Fenil-4-quinolinocarboxilato de 6-etil-3-(4-yodofenoxi)-4-oxo-2-(trifluorometil)-4H-cromen-7-ilo
Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales, lo que puede influir en su reactividad química y actividades biológicas. La singularidad del Acetato de ((6-etil-3-(4-yodofenoxi)-2-metil-4-oxo-4H-cromen-7-YL)oxi)etilo radica en su combinación específica de grupos funcionales, que puede conferir propiedades y aplicaciones distintas.
Propiedades
Número CAS |
303094-82-8 |
|---|---|
Fórmula molecular |
C22H21IO6 |
Peso molecular |
508.3 g/mol |
Nombre IUPAC |
ethyl 2-[6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H21IO6/c1-4-14-10-17-19(11-18(14)27-12-20(24)26-5-2)28-13(3)22(21(17)25)29-16-8-6-15(23)7-9-16/h6-11H,4-5,12H2,1-3H3 |
Clave InChI |
PZFXCWBTBVHBKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)OC3=CC=C(C=C3)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)

![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979103.png)
![7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979107.png)

![3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11979120.png)

